![molecular formula C23H15ClF2N2O4S B2655413 2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 866591-24-4](/img/structure/B2655413.png)
2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecule contains a quinolinone core, which is a bicyclic system with a benzene ring fused to a pyridone ring. It also has a benzenesulfonyl group attached to the quinolinone and an acetamide group attached to the benzene ring.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the benzenesulfonyl group can participate in substitution reactions, and the quinolinone group can undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar amide and sulfonyl groups likely makes this compound somewhat soluble in polar solvents . The compound’s melting point, boiling point, and other properties would need to be determined experimentally .Aplicaciones Científicas De Investigación
Cytotoxic Activity
Studies have shown that derivatives of sulfonamide, closely related to the chemical structure , exhibit potent cytotoxic activity against various cancer cell lines. For instance, a compound demonstrated significant anticancer activity against breast and colon cancer cell lines, highlighting the potential therapeutic applications of such derivatives in cancer treatment (Ghorab et al., 2015).
PET Imaging Applications
Research on PET imaging ligands, including derivatives similar to the compound , has been explored for their kinetics in the brain and their potential in imaging studies of translocator proteins in neurodegenerative diseases. Such studies are crucial for advancing the understanding and diagnosis of various neurological conditions (Yui et al., 2010).
Antimicrobial Activity
Synthesis and evaluation of sulfonamide derivatives have also been directed towards their antimicrobial properties. Compounds with a similar core structure have shown significant activity against a range of bacterial and fungal strains, indicating the potential for the development of new antimicrobial agents (Badiger et al., 2013).
Radiomodulatory Effects
Quinazolinone derivatives bearing a benzenesulfonamide moiety have been identified as potent inducers of the antioxidant enzyme NQO1, showcasing a promising avenue for mitigating the effects of radiation exposure. Such compounds offer a novel approach to radioprotection, enhancing cellular defense mechanisms against oxidative stress (Soliman et al., 2020).
Structural and Property Studies
Investigations into the structural aspects and properties of salt and inclusion compounds related to quinolinyl amides have revealed insights into their crystalline forms and fluorescence properties. These studies contribute to the broader understanding of the chemical and physical properties of such compounds, which could be relevant for material science applications (Karmakar et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF2N2O4S/c24-18-11-15(7-8-19(18)26)27-22(29)13-28-12-21(33(31,32)16-4-2-1-3-5-16)23(30)17-10-14(25)6-9-20(17)28/h1-12H,13H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHYLOLKINODPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2655333.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2655334.png)
![N-(4-acetamidophenyl)-3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2655335.png)
![1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2655336.png)
![2-naphthalen-2-yloxy-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2655337.png)
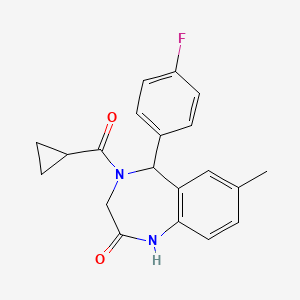
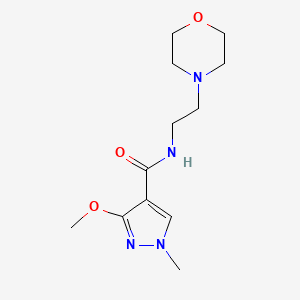
![ethyl 3-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2655346.png)
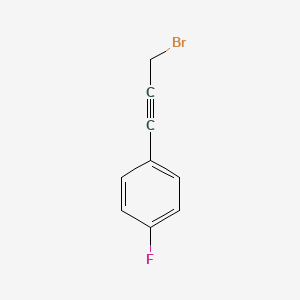
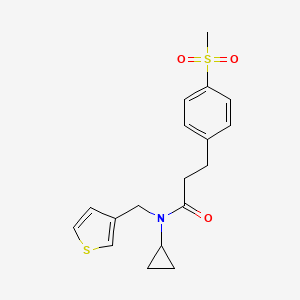
![1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone](/img/structure/B2655350.png)
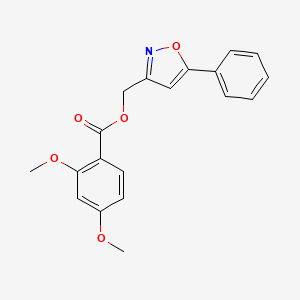
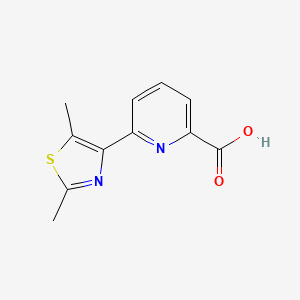
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2655353.png)